2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H18N2O2S2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(thiophen-2-yl)acetic acid, which is then converted to the second intermediate, 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, through a series of reactions involving condensation, reduction, and coupling reactions.
Starting Materials
Thiophene-2-carboxylic acid, Thionyl chloride, Sodium acetate, Bromine, Sodium borohydride, 2-Acetylthiophene, 1,2,3,4-Tetrahydroisoquinoline, Acetic anhydride, Triethylamine, N,N-Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol
Reaction
Thiophene-2-carboxylic acid is treated with thionyl chloride to form thiophene-2-carbonyl chloride., Thiophene-2-carbonyl chloride is then reacted with sodium acetate and bromine to form 2-bromo-2-(thiophen-2-yl)acetic acid., 2-Bromo-2-(thiophen-2-yl)acetic acid is reduced with sodium borohydride to form 2-(thiophen-2-yl)acetic acid., 2-(Thiophen-2-yl)acetic acid is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and triethylamine to form 2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide., The final product is purified by recrystallization from ethyl acetate/methanol and characterized by various spectroscopic techniques.
properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c23-19(12-17-3-1-9-25-17)21-16-6-5-14-7-8-22(13-15(14)11-16)20(24)18-4-2-10-26-18/h1-6,9-11H,7-8,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKFULPTCCQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide |
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